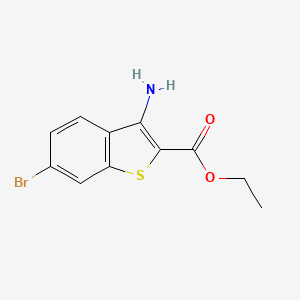

Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate

説明

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of benzothiophene chemistry, which has its roots in the early 20th century when benzothiophene itself was first characterized as a constituent of petroleum-related deposits such as lignite tar. The systematic exploration of substituted benzothiophenes gained momentum in the latter half of the 20th century as researchers recognized the pharmaceutical potential of these heterocyclic scaffolds. The specific synthesis of 3-amino-2-functionalized benzothiophenes represents a relatively recent advancement in this field, with early methodologies requiring multi-step synthetic approaches that often resulted in modest yields.

The emergence of this compound as a discrete chemical entity reflects the growing sophistication of synthetic methodologies in heterocyclic chemistry. Historical synthetic approaches to related compounds typically involved the reaction of 2-halo benzonitrile derivatives with ethyl mercaptoacetate to produce 3-amino-2-ester-functionalized benzothiophenes, though these methods often lacked the regioselectivity required for precise substitution patterns. The development of more efficient synthetic routes, including domino reaction protocols and metal-catalyzed transformations, has made compounds like this compound more accessible for research applications.

The historical significance of this compound is further underscored by its registration in major chemical databases and its assignment of the Chemical Abstracts Service number 1216708-87-0, indicating its recognition as a distinct chemical entity worthy of systematic study. The compound's inclusion in commercial chemical catalogs and research supply chains demonstrates the evolution from laboratory curiosity to established research reagent, reflecting the maturation of benzothiophene chemistry as a field of study.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique combination of functional groups and its potential for diverse chemical transformations. The benzothiophene core structure, consisting of a fused benzene and thiophene ring system, provides a stable aromatic platform that exhibits enhanced electronic properties compared to simple aromatic systems. This structural foundation has been recognized for its ability to participate in various biological processes and its utility as a pharmacophore in medicinal chemistry applications.

The significance of this compound in heterocyclic chemistry is particularly evident in its role as a versatile synthetic intermediate. The presence of the amino group at position 3 provides a nucleophilic site that can participate in condensation reactions, cyclization processes, and other transformations that lead to more complex heterocyclic systems. Research has demonstrated that 3-amino-2-formyl-functionalized benzothiophenes can undergo Friedlander reactions with ketones to form benzothieno[3,2-b]pyridine derivatives, highlighting the synthetic utility of amino-substituted benzothiophenes.

The bromine substituent at position 6 further enhances the compound's significance by providing a site for cross-coupling reactions, particularly palladium-catalyzed transformations that are fundamental to modern synthetic chemistry. This halogen functionality allows for the introduction of various substituents through well-established synthetic methodologies, making the compound a valuable building block for library synthesis and structure-activity relationship studies. The ethyl ester group adds another dimension of reactivity, as it can undergo hydrolysis to generate the corresponding carboxylic acid or participate in transesterification reactions.

| Functional Group | Position | Chemical Significance | Synthetic Applications |

|---|---|---|---|

| Amino (-NH₂) | 3 | Nucleophilic reactivity | Condensation reactions, cyclization |

| Bromo (-Br) | 6 | Electrophilic site for coupling | Cross-coupling reactions, substitution |

| Ethyl ester (-COOEt) | 2 | Carbonyl reactivity | Hydrolysis, transesterification |

| Benzothiophene core | - | Aromatic stability, π-system | Electronic properties, stacking interactions |

Position within Benzothiophene Derivative Classification

This compound occupies a specific niche within the broader classification of benzothiophene derivatives, representing a multiply-substituted example of this important heterocyclic family. Benzothiophene derivatives are typically classified based on their substitution patterns, with particular attention paid to the nature and position of functional groups attached to the core heterocyclic framework. This compound falls into the category of 2,3,6-trisubstituted benzothiophenes, a class that is less common than simpler mono- or disubstituted variants but offers enhanced opportunities for structural modification and functional diversification.

Within the hierarchical classification of substituted benzothiophenes, this compound can be categorized as an amino-halo-ester derivative, reflecting its three distinct functional group types. This classification is significant because each functional group class imparts different chemical and biological properties to the molecule. The amino substitution at position 3 places this compound within the family of aminobenzothiophenes, which have been extensively studied for their biological activities, particularly in the context of antimicrobial and anticancer research.

The presence of the bromine substituent at position 6 classifies this compound among the halogenated benzothiophenes, a subclass that has gained prominence due to the synthetic versatility conferred by the halogen functionality. Brominated benzothiophenes are particularly valuable as synthetic intermediates because the carbon-bromine bond can be readily activated for various coupling reactions, allowing for the construction of more complex molecular architectures. The positioning of the bromine at the 6-position is strategically important as it provides access to substitution patterns that are complementary to those achievable through electrophilic aromatic substitution.

The ester functionality at position 2 places this compound within the carboxylate-substituted benzothiophenes, a group that has been extensively utilized in medicinal chemistry due to the ability of the ester group to serve as a prodrug functionality or to participate in hydrogen bonding interactions with biological targets. The ethyl ester specifically provides an appropriate balance between lipophilicity and synthetic accessibility, making it a preferred choice for many research applications.

| Classification Level | Category | Defining Features |

|---|---|---|

| Primary | Benzothiophene derivative | Fused benzene-thiophene core |

| Secondary | Trisubstituted benzothiophene | Three distinct functional groups |

| Tertiary | Amino-halo-ester derivative | NH₂, Br, and COOEt substituents |

| Quaternary | 2,3,6-substitution pattern | Specific positional arrangement |

| Research utility | Synthetic intermediate | Building block for complex structures |

特性

IUPAC Name |

ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDHYNLCQITTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Cyclocondensation and Halide Displacement

A highly efficient synthetic route involves the cyclocondensation of methyl thioglycolate with halogenated nitro- or fluoro-benzonitriles under basic conditions. This method is often microwave-assisted to accelerate the reaction and improve yields.

- Starting materials: 5-bromo-2-fluorobenzonitrile or 2-fluoro-5-nitrobenzonitrile

- Reagents: Methyl thioglycolate, triethylamine (Et3N) as base

- Conditions: Heating under microwave irradiation or conventional heating at moderate temperatures

- Outcome: Formation of 3-aminobenzothiophene derivatives with high yield (typically >85%)

This route is adaptable to incorporate the amino group at the C-3 position efficiently, which is critical for the target compound.

Bromination of Benzothiophene Derivatives

Selective bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under controlled low-temperature conditions (0–5 °C) to prevent over-bromination.

- Substrate: Benzothiophene or its ester derivatives

- Reagent: N-bromosuccinimide (NBS)

- Solvent: Often anhydrous solvents like dichloromethane (CH2Cl2)

- Temperature: 0–5 °C

- Reaction time: 1–3 hours

- Notes: Molar ratios around 1.2 equivalents of NBS optimize yield and selectivity

Esterification and Amination

Esterification of the carboxylic acid at position 2 is typically performed using ethyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions.

- Reagents: Ethyl chloroformate, triethylamine

- Solvent: Anhydrous dichloromethane

- Conditions: Stirring at room temperature or slight cooling to control reaction rate

- Outcome: Formation of ethyl ester group at position 2

The amino group at position 3 can be introduced or preserved through diazotization chemistry or by using amino-substituted precursors in the cyclocondensation step.

Hydrolysis and Purification

In some protocols, ester hydrolysis is performed to obtain the corresponding carboxylic acid intermediate, which is then re-esterified or further functionalized.

- Reagents: Sodium hydroxide (NaOH) for hydrolysis

- Conditions: Room temperature, overnight stirring

- Work-up: Acidification with HCl, extraction with ethyl acetate, drying over sodium sulfate, and concentration under vacuum

Purification is typically achieved by recrystallization (e.g., from methanol) or column chromatography using pentane/ether mixtures.

- Microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional heating, especially in the cyclocondensation step.

- Low-temperature bromination with NBS prevents polybromination and degradation, ensuring high selectivity for the 6-position bromine.

- Use of anhydrous solvents and inert atmosphere (N2) during esterification and bromination steps enhances product purity and yield.

- Purification by recrystallization from methanol or chromatography using pentane/ether mixtures yields high-purity final products suitable for further biological or materials applications.

The preparation of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate involves a strategically designed sequence of cyclocondensation, selective bromination, esterification, and purification steps. Advances such as microwave-assisted synthesis and controlled bromination conditions have optimized the process, providing a robust route for producing this compound with high yield and purity. These methods are supported by diverse research findings and experimental data, making them authoritative for both academic and industrial applications.

化学反応の分析

Types of Reactions

Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of various substituted benzothiophene derivatives.

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of 3-amino-6-bromo-1-benzothiophene-2-carboxylic acid.

科学的研究の応用

Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects and Functional Group Variations

Table 1: Key Structural and Physical Properties of Analogous Compounds

Structural and Reactivity Insights

Core Heterocycle Differences :

- The benzothiophene core (target compound) contains sulfur, which enhances electron delocalization compared to benzofuran (oxygen-based, ). This difference affects aromaticity, solubility, and reactivity in catalytic processes .

Amino vs. Acetylamino/Chloro Groups: The amino group (-NH₂) in the target compound offers nucleophilic sites for reactions like acylation or Suzuki-Miyaura cross-coupling. In contrast, acetylamino () or chloro () substituents reduce nucleophilicity but improve stability or direct electrophilic substitutions .

Ester Group Variations :

- Ethyl esters (target compound) provide moderate steric bulk compared to methyl esters (). Ethyl groups may enhance lipid solubility, influencing bioavailability in drug design .

Bromo Substituent Utility :

- The bromo group at position 6 (target compound) is a common handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Analogous bromo-substituted benzofurans () show similar utility but differ in electronic effects due to the heterocycle .

Complexity and Solubility: Compounds with hydroxypropoxy () or phenylpropenoxy () groups exhibit higher molecular weights and improved aqueous solubility due to polar substituents, making them suitable for specific biological applications .

生物活性

Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a benzothiophene core with an amino group at the 3-position and a bromine atom at the 6-position. Its molecular formula is , with a molecular weight of approximately 272.12 g/mol. The presence of these functional groups enhances its reactivity and potential biological activity, making it a subject of interest in drug development.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes related to cell growth and survival, potentially leading to apoptosis in tumor cells .

Antibacterial Properties

The compound has also been studied for its antibacterial effects. In vitro assays demonstrate its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it possesses moderate antibacterial activity, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and bacterial metabolism.

- Receptor Binding : It is believed to bind to specific receptors that mediate cellular responses, leading to altered signaling pathways associated with cancer and inflammation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | Different bromine position | Varies in antibacterial potency |

| Mthis compound | Methyl ester instead of ethyl | Potentially altered lipophilicity |

| Ethyl 6-bromo-1-benzothiophene-2-carboxylate | Lacks amino group | Different biological profiles |

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the significance of the amino and bromine groups in this compound.

Case Studies

Several studies have reported on the efficacy of this compound:

- Antitumor Study : A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM, indicating strong antitumor potential .

- Antibacterial Assessment : In tests against E. coli, the compound demonstrated an MIC value of 50 mg/mL, showcasing its potential as an antibacterial agent .

- Anti-inflammatory Research : Experimental models showed that treatment with this compound led to reduced levels of inflammatory markers, supporting its use in inflammatory disease management .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving bromination, cyclization, and esterification. For example, intermediate thiophene derivatives are brominated at the 6-position using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-bromination. Cyclization is achieved via acid-catalyzed intramolecular reactions, while esterification employs ethyl chloroformate in anhydrous dichloromethane (CH₂Cl₂) with triethylamine as a base . Optimization involves adjusting molar ratios (e.g., 1.2 equivalents of brominating agents) and reaction times (e.g., 12–24 hours for cyclization) to maximize yield and purity.

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation of solvent (e.g., ethanol or DCM/hexane mixtures), and diffraction data are collected using Cu-Kα radiation. Software like SHELXL refines the structure, validating bond lengths (e.g., C–Br ≈ 1.89 Å) and angles . Complementary techniques include ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR spectroscopy (C=O stretch ~1700 cm⁻¹, N–H bend ~1600 cm⁻¹) .

Q. What are the primary biological or material science applications of this compound?

The benzothiophene core is a pharmacophore in antibacterial and anticancer agents. For example, derivatives are screened for activity against Staphylococcus aureus (MIC values <10 µg/mL) via broth microdilution assays. In materials science, its π-conjugated system is explored for organic semiconductors or metal-organic frameworks (MOFs) due to bromine’s role in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?

Discrepancies often arise from solvent effects or crystal packing forces. For example, DFT calculations may predict planar benzothiophene rings, but X-ray data show slight torsional angles (e.g., 5–10°) due to crystal lattice constraints . To reconcile these, perform solvent-dependent NMR studies or compare Hirshfeld surfaces (using CrystalExplorer) to quantify intermolecular interactions .

Q. What strategies improve the compound’s solubility and bioavailability for pharmacological studies?

Substituent modification is key. Replacing the ethyl ester with a methyl group reduces steric hindrance, while introducing polar groups (e.g., hydroxyl or amine) enhances aqueous solubility. Co-crystallization with cyclodextrins or formulation into nanoparticles (via solvent evaporation) can also improve bioavailability .

Q. How do researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

SAR studies systematically vary substituents at the 3-amino and 6-bromo positions. For example:

- 3-Amino group : Replace with alkyl or aryl amines to modulate electron density.

- 6-Bromo group : Substitute with Cl, I, or CF₃ to alter steric and electronic profiles. Biological assays (e.g., MIC for antibacterials, IC₅₀ for cancer cells) are then correlated with Hammett constants or LogP values .

Q. What advanced computational methods are used to predict reactivity or binding modes?

Q. How can researchers address challenges in purifying this compound due to byproducts or isomerism?

Reverse-phase HPLC (C18 column) with methanol/water gradients (30%→100% MeOH) effectively separates regioisomers. For byproducts like de-brominated analogs, column chromatography (silica gel, ethyl acetate/hexane) is preferred. Purity is confirmed via HPLC (>95%) and melting point consistency (e.g., 223–226°C) .

Q. What crystallographic techniques identify polymorphism or co-crystal formation?

Differential scanning calorimetry (DSC) detects polymorphs by analyzing melting endotherms. Single-crystal XRD distinguishes packing motifs (e.g., herringbone vs. layered structures). Co-crystals are prepared with carboxylic acid co-formers (e.g., succinic acid) and validated via PXRD peak shifts .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 6-bromo group acts as a leaving group in palladium-catalyzed couplings. For Suzuki reactions, optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。